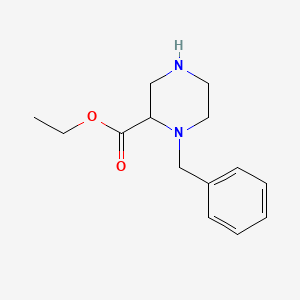

Ethyl 1-benzylpiperazine-2-carboxylate

Description

Properties

CAS No. |

134749-45-4 |

|---|---|

Molecular Formula |

C14H20N2O2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

ethyl 1-benzylpiperazine-2-carboxylate |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)13-10-15-8-9-16(13)11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3 |

InChI Key |

IAEHFMBLCHNXJS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CNCCN1CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Ethyl 1-Benzylpiperazine-2-Carboxylate vs. Mthis compound

- Key Difference : Replacement of the ethyl ester with a methyl ester (C₁₃H₁₈N₂O₂; MW 234.30 g/mol).

- This alteration may influence pharmacokinetics, such as metabolic stability, as methyl esters are generally hydrolyzed faster than ethyl esters .

This compound vs. Ethyl 4-(2-Hydroxy-2-(4-(Methylsulfonyl)Phenyl)Ethyl)Piperazine-1-Carboxylate

- Key Difference : Substituents include a hydroxyethyl group and a methylsulfonylphenyl moiety at the 4-position.

- This could enhance binding affinity to targets like enzymes or receptors but reduce membrane permeability compared to the benzyl group in the parent compound .

This compound vs. Ethyl 4-[1-(2-Butoxyphenyl)-2,5-Dioxopyrrolidin-3-Yl]Piperazine-1-Carboxylate

- Key Difference : Incorporation of a butoxyphenyl and dioxopyrrolidinyl group.

- The butoxy group may extend half-life due to increased lipophilicity .

Preparation Methods

Reaction Conditions:

-

Step 1 (Benzylation): Piperazine is treated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours.

-

Step 2 (Esterification): The intermediate 1-benzylpiperazine-2-carboxylic acid reacts with ethyl chloroformate and triethylamine (Et₃N) in dichloromethane (DCM) at 0°C to room temperature for 4 hours.

Yield and Purification:

-

Overall yield: 58–65% after column chromatography (hexanes/ethyl acetate, 4:1).

One-Pot tandem Alkylation-Carboxylation

A patent by Sunshine Lake Pharma (WO2014/29193 A1) describes a streamlined one-pot synthesis using piperazine and benzyl chloride in the presence of a phase-transfer catalyst (tetrabutylammonium bromide, TBAB). Ethyl chloroformate is introduced after benzylation without isolating intermediates.

Key Advantages:

Mechanistic Insights:

The phase-transfer catalyst facilitates the migration of benzyl chloride into the organic phase, accelerating alkylation. Subsequent carboxylation proceeds via nucleophilic acyl substitution (Figure 1).

Enantioselective Synthesis via Chiral Auxiliaries

Recent advances in asymmetric synthesis have enabled the production of enantiomerically pure this compound. A 2025 study utilized (R)-binol-derived phosphoric acid as a chiral catalyst to induce asymmetry during the benzylation step.

Procedure:

-

Catalyst loading: 5 mol% (R)-binol-phosphoric acid.

-

Conditions: Benzyl bromide, piperazine-2-carboxylic acid ethyl ester, and catalyst stirred in tetrahydrofuran (THF) at -20°C for 24 hours.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to reduce reaction times significantly. A modified protocol from Royal Society of Chemistry methodologies (Source 2) adapts SnAP (Stannyl Amine Protocol) techniques for rapid piperazine functionalization.

Optimized Parameters:

-

Microwave power: 150 W.

-

Temperature: 120°C.

-

Time: 20 minutes.

Greener Solvent Systems

To address environmental concerns, water-ethanol mixtures (3:1 v/v) have replaced traditional solvents like DCM or THF. This method, validated in a 2022 PMC study, uses β-cyclodextrin as a supramolecular catalyst to enhance reactivity in aqueous media.

Sustainability Metrics:

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Classical Alkylation | 58–65 | 16 hours | High purity | Multi-step, solvent-intensive |

| One-Pot Synthesis | 72 | 8 hours | Streamlined process | Requires phase-transfer catalyst |

| Enantioselective | 70 | 24 hours | High enantiomeric excess | Expensive chiral catalysts |

| Microwave-Assisted | 68 | 20 minutes | Rapid synthesis | Specialized equipment required |

| Greener Solvents | 65 | 12 hours | Environmentally friendly | Lower yield compared to classical |

Critical Challenges and Innovations

-

Regioselectivity: Competing alkylation at the piperazine N1 and N4 positions remains a hurdle. Recent strategies employ sterically hindered bases (e.g., DBU) to favor N1-benzylation.

-

Scale-Up Limitations: Microwave and enantioselective methods face scalability issues. Continuous-flow reactors are being explored to address this .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-benzylpiperazine-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often functionalized using benzyl halides under reflux in aprotic solvents like DCM or THF. A typical protocol involves reacting piperazine precursors with benzyl bromide in the presence of a base (e.g., K₂CO₃) . Solvent polarity and temperature significantly impact reaction kinetics and purity. Ethyl esterification steps may require anhydrous conditions to avoid hydrolysis .

- Key Data: Evidence from piperazine synthesis shows that solvent selection (e.g., DCM vs. THF) can alter yields by 15–20% due to differences in nucleophilicity and byproduct formation .

Q. How is this compound characterized spectroscopically?

- Methodological Answer: Nuclear magnetic resonance (NMR) is critical:

- ¹H NMR : Piperazine protons appear as multiplets between δ 2.5–3.5 ppm, while the benzyl group’s aromatic protons resonate at δ 7.2–7.4 ppm.

- ¹³C NMR : The ester carbonyl (C=O) typically appears at ~170 ppm .

- IR : Strong absorption bands for C=O (ester) at ~1720 cm⁻¹ and C-N (piperazine) at ~1250 cm⁻¹ .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer: Mixed-solvent systems (e.g., ethyl acetate/hexane) are preferred. For example, silica gel chromatography with a 1:8 ethyl acetate/hexane ratio achieves >95% purity, as demonstrated in analogous piperazine triazole syntheses . Polar aprotic solvents like DMF should be avoided due to high boiling points complicating isolation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and coupling constants. For instance, conformational flexibility in the piperazine ring may lead to averaged signals in solution, which DFT can model by evaluating low-energy conformers .

- Case Study: SHELX-refined crystal structures often reveal non-planar piperazine rings, explaining discrepancies between experimental and predicted spectra .

Q. What strategies optimize enantiomeric purity in this compound derivatives?

- Methodological Answer: Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enzymatic kinetic resolution (lipases in organic media) can achieve >99% ee. Evidence from 2-phenylpiperazine syntheses shows that chiral auxiliaries like Boc-protected amines improve stereocontrol during alkylation .

- Data: HPLC with chiral stationary phases (e.g., Chiralpak AD-H) is recommended for purity assessment, with retention times validated against racemic mixtures .

Q. How do steric and electronic effects influence the reactivity of the piperazine ring in cross-coupling reactions?

- Methodological Answer: Steric hindrance from the benzyl group slows axial protonation, favoring equatorial attack in SN2 reactions. Electron-withdrawing groups (e.g., esters) reduce basicity of the piperazine nitrogen, altering regioselectivity in Pd-catalyzed couplings .

- Experimental Design: Competitive reactions with substituted benzyl halides (e.g., 2-fluoro vs. 4-methoxy) quantify electronic effects via Hammett plots .

Q. What are the limitations of using SHELX for refining this compound crystal structures?

- Methodological Answer: SHELX struggles with disordered solvent molecules in low-symmetry space groups. For high-Z″ structures, twin refinement (TWIN/BASF commands) or alternative software (e.g., Olex2) may be needed. Evidence from SHELX-76 adaptations shows that manual restraint adjustments improve thermal parameter convergence .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results in cell-based assays (e.g., cytotoxicity vs. non-toxic in similar derivatives)?

- Methodological Answer: Dose-response curves (IC₅₀) and time-course studies distinguish true activity from assay artifacts. For example, fluorobenzylpiperazine triazoles show cytotoxicity only at >50 μM, likely due to ester hydrolysis in cell media . Parallel assays with hydrolytically stable analogs (e.g., amides) clarify mechanisms .

Q. Why do synthetic yields vary significantly between small-scale and pilot-scale reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.